Tinidazole

説明

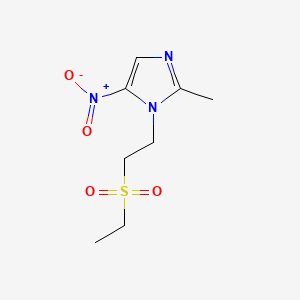

Tinidazole is a second-generation 5-nitroimidazole antimicrobial agent used to treat protozoal infections (e.g., giardiasis, amebiasis) and anaerobic bacterial infections, including bacterial vaginosis . Structurally, it is an analog of metronidazole, sharing a nitroimidazole core but differentiated by a sulfonyl ethyl group substitution . Its mechanism involves intracellular reduction of the nitro group to cytotoxic free radicals, which damage microbial DNA and proteins, leading to cell death . This compound exhibits broad-spectrum activity against anaerobic bacteria and protozoa, with a pharmacokinetic profile characterized by high oral bioavailability (70–80%) and a prolonged half-life (12–14 hours), enabling shorter treatment regimens compared to other nitroimidazoles .

Structure

3D Structure

特性

IUPAC Name |

1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLSLZFTEKNLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023676 | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L | |

| Record name | SID855690 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless crystals from benzene | |

CAS No. |

148159-84-6, 19387-91-8 | |

| Record name | 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148159-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19387-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019387918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tinidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tinidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TINIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/033KF7V46H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127-128 °C, 127 - 128 °C | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Synthetic Routes and Reaction Conditions: Tinidazole is synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:

Nitration: The nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole.

Alkylation: The alkylation of 2-methyl-5-nitroimidazole with ethylsulfonyl chloride to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and alkylation reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often incorporating green chemistry principles to minimize waste and use of hazardous reagents .

Types of Reactions:

Reduction: this compound undergoes reduction reactions, particularly in anaerobic conditions, where the nitro group is reduced to an amino group.

Oxidation: It can also undergo oxidation reactions, although these are less common in biological systems.

Substitution: this compound can participate in substitution reactions, especially in the presence of nucleophiles

Common Reagents and Conditions:

Reduction: Commonly involves ferredoxin-mediated electron transport systems in anaerobic organisms.

Oxidation: Typically requires strong oxidizing agents.

Substitution: Often involves nucleophilic reagents under mild conditions

Major Products:

Reduction: Produces amino derivatives.

Oxidation: Can lead to the formation of various oxidized metabolites.

Substitution: Results in substituted imidazole derivatives

科学的研究の応用

Treatment of Protozoal Infections

Trichomoniasis : Tinidazole is a first-line treatment for trichomoniasis, achieving high cure rates comparable to metronidazole. A single 2g dose is commonly used, which has shown efficacy against metronidazole-resistant strains .

Giardiasis : Recent studies highlight this compound as the most effective treatment for giardiasis in both adults and children. It has demonstrated superior efficacy over metronidazole, with a higher parasitological cure rate .

Amebiasis : this compound is also indicated for the treatment of amebiasis, with dosing strategies varying based on the severity of infection. For moderate to severe cases, a regimen of 3 to 5 days is recommended .

| Infection Type | Recommended Dose | Efficacy Rate |

|---|---|---|

| Trichomoniasis | 2 g (single dose) | High |

| Giardiasis | 2 g (single dose) | Higher than metronidazole |

| Amebiasis | 3-5 days | Effective |

Bacterial Vaginosis

This compound has been shown to be effective in treating bacterial vaginosis, with studies indicating similar cure rates to metronidazole. A systematic review encompassing over 1600 patients revealed an overall cure rate of approximately 76.8% at the 14-day follow-up .

Veterinary Applications

This compound has also been explored in veterinary medicine, particularly for treating Tritrichomonas foetus infections in cats. A study indicated that while this compound suppressed infection levels, complete eradication was not achieved in all cases . The drug's efficacy was noted to be superior to metronidazole in terms of post-treatment shedding of the organism.

Clinical Trials

A double-blind trial comparing this compound and metronidazole for bacterial vaginosis treatment reported no significant differences in cure rates but noted better tolerance for this compound .

Resistance Studies

Research has indicated that this compound may be effective against strains resistant to metronidazole, particularly in cases of trichomoniasis where resistance occurs at a low frequency (2-5%) .

作用機序

Tinidazole exerts its effects by diffusing into the microorganism and undergoing reduction by ferredoxin-mediated electron transport systems. This reduction generates free nitro radicals, which bind to and damage the DNA of the microorganism, leading to inhibition of DNA synthesis and cell death . The primary molecular targets are the DNA and associated enzymes involved in nucleic acid synthesis.

類似化合物との比較

Structural Similarities and Differences

Tinidazole belongs to the 5-nitroimidazole class, which includes:

- Metronidazole : Lacks the sulfonyl ethyl group; shorter half-life (6–8 hours).

- Secnidazole : Features a sec-butyl group; longest half-life (17–29 hours).

- Ornidazole : Contains a chloromethyl group; intermediate half-life (12–14 hours).

- Morinidazole: A newer Chinese derivative with a morpholino group .

Chromatographic studies using HPLC-ESM show distinct relative retention times (RRT) for these compounds when metronidazole is used as a reference:

| Compound | RRT |

|---|---|

| This compound | 1.33 |

| Ornidazole | 3.66 |

| Morinidazole | 2.68 |

| Secnidazole | 2.17 |

Mechanism of Action

All 5-nitroimidazoles require anaerobic conditions for activation. The nitro group is reduced by microbial nitroreductases, generating reactive intermediates that disrupt DNA helix stability and inhibit nucleic acid synthesis. This compound’s enhanced lipophilicity due to its sulfonyl ethyl group improves tissue penetration and intracellular accumulation compared to metronidazole .

Pharmacokinetic Comparison

| Parameter | This compound | Metronidazole | Secnidazole | Ornidazole |

|---|---|---|---|---|

| Half-life (hours) | 12–14 | 6–8 | 17–29 | 12–14 |

| Bioavailability | 70–80% | 80–90% | ~100% | 85–90% |

| Dosing Frequency | Once daily | 2–3 times/day | Single dose | Once daily |

This compound’s extended half-life allows single-dose regimens for giardiasis and bacterial vaginosis, improving patient compliance .

Spectrum of Activity and Efficacy

Antimicrobial Potency

- Protozoa : this compound shows superior efficacy in hepatic amebiasis, with cure rates of 90–100% in single-dose regimens .

- Anaerobic Bacteria : Comparable to metronidazole against Bacteroides fragilis and Clostridium spp., but this compound exhibits lower MIC values against Trichomonas vaginalis:

| Compound | MIC90 (mg/L) |

|---|---|

| Metronidazole | 2.0 |

| This compound | 1.0–2.0 |

| Ornidazole | 1.0 |

| Secnidazole | 1.0–2.0 |

Resistance Profile

Cross-resistance exists between this compound and metronidazole in Giardia strains (e.g., M1 and M2 cell lines) due to shared activation pathways. However, this compound demonstrates efficacy in some metronidazole-resistant Trichomonas cases, attributed to its higher intracellular accumulation .

Stability and Degradation

Under stress conditions (e.g., heat, humidity), this compound degrades into 2-methyl-5-nitroimidazole, a common degradation product also observed in secnidazole. Metronidazole degrades into non-toxic compounds like acetic acid, while ornidazole forms epoxide and diol derivatives . TLC-densitometric methods effectively separate these degradation products, confirming this compound’s stability profile .

生物活性

Tinidazole is a synthetic nitroimidazole derivative widely utilized for its antiprotozoal and antibacterial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, comparative efficacy in clinical studies, and potential side effects.

This compound acts primarily as an antiprotozoal agent . It is a prodrug that becomes active after reduction by ferredoxin in anaerobic protozoa. The reduction of the nitro group produces free radicals that damage DNA, leading to cell death. This mechanism is particularly effective against protozoa such as Trichomonas vaginalis, Giardia duodenalis, and Entamoeba histolytica .

Pharmacokinetics

This compound exhibits rapid absorption and high bioavailability. Following oral administration, peak plasma concentrations are reached within approximately 2 hours, with a terminal half-life of about 12.5 hours. This longer half-life compared to metronidazole (7.3 hours) allows for effective single-dose regimens .

Table 1: Pharmacokinetic Parameters of this compound vs. Metronidazole

| Parameter | This compound | Metronidazole |

|---|---|---|

| Peak Plasma Time | ~2 hours | ~2 hours |

| Half-Life | ~12.5 hours | ~7.3 hours |

| Bioavailability | ~100% | ~100% |

| Protein Binding | ~20% | ~30% |

Clinical Efficacy

Numerous studies have demonstrated the clinical efficacy of this compound in treating various infections:

- Bacterial Vaginosis : A comparative study indicated that this compound had a cure rate of 97.7% at 4 weeks, outperforming metronidazole which had a cure rate of 77.9% .

- Giardiasis : In pediatric populations, this compound showed an 88.1% parasitological cure rate compared to 67.2% for metronidazole .

- Amoebic Infections : this compound has been effective in treating amoebic liver abscesses and intestinal amoebiasis, with studies showing similar or superior results compared to metronidazole .

Table 2: Cure Rates for Various Infections

| Infection Type | This compound Cure Rate | Metronidazole Cure Rate |

|---|---|---|

| Bacterial Vaginosis | 97.7% at 4 weeks | 77.9% at 4 weeks |

| Giardiasis | 88.1% | 67.2% |

| Amoebic Infections | Comparable effectiveness | Comparable effectiveness |

Side Effects and Tolerability

This compound is generally well-tolerated, with fewer side effects reported compared to metronidazole. Common mild side effects include nausea, dizziness, and headache; however, these are less frequent than those associated with metronidazole .

化学反応の分析

Adsorption and Degradation on Titanium Dioxide

Tinidazole can adsorb onto the surfaces of TiO2 (101) and (001) under various conditions . The adsorption characteristics and degradation mechanism of this compound have been studied, revealing that the C(2)–N(1) bond of the imidazole ring is a likely site for ring-opening degradation .

Reaction Pathway I:

Reaction Pathway II:

-

The H(1) atom on the hydroxyl group transfers to the N(3) atom of the imidazole ring through a four-membered ring transition state .

The bond length of C(2)–N(1) is slightly longer than that of N(3)–C(2), suggesting a higher probability of C(2)–N(1) cleavage and ring-opening when exposed to ·OH radicals . In the transition state TS1, the N(1)–C(2) bond begins to break, extending to 2.345 Å . The activation energy of R1 → TS1 is 28.63 kcal/mol, with an imaginary frequency of -260

cm

, directed towards reactants and products . In the intermediate M1, the N(1)–C(2) bond is completely broken, with a distance of 2.944 Å. The double bond between C(2) and N(3) atoms is restored, and an enol form is created at the C(2) atom .

In reaction pathway II (R → TS3 → M2 → TS4 → P), the H(1) atom separates from the O(1) atom and transfers to the N(3) atom, forming a coplanar transition state of the four-membered ring. The activation energy of TS3 is 21.44 kcal/mol .

Reduction of the Nitro Group

This compound acts as a prodrug, requiring the reduction of its nitro group to exert its antiprotozoal activity . This reduction occurs in Trichomonas via a ferredoxin-mediated electron transport system .

Metabolic Transformation

This compound is primarily biotransformed by CYP3A4 . In an in vitro study, this compound concentrations up to 75 ug/mL did not inhibit CYP3A4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。